molecular formula C25H28N2O4S B6110430 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide

Cat. No.: B6110430
M. Wt: 452.6 g/mol
InChI Key: PCYITQSUKPEYLW-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a propan-2-ylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 4-methoxyaniline to form an intermediate product. This intermediate is then reacted with N-[(4-propan-2-ylphenyl)methyl]acetamide under specific conditions to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The methoxyanilino and propan-2-ylphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-19(2)21-11-9-20(10-12-21)17-26-25(28)18-27(22-13-15-23(31-3)16-14-22)32(29,30)24-7-5-4-6-8-24/h4-16,19H,17-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYITQSUKPEYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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